Cas no 872366-74-0 (methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate)
![methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate structure](https://it.kuujia.com/scimg/cas/872366-74-0x500.png)
872366-74-0 structure
Nome del prodotto:methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- methyl 2-(1-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 940950-20-9
- [1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester
- 872366-74-0
- C92956
- SCHEMBL1940778
- 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-methyl-1-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-, methyl ester
-
- Inchi: 1S/C20H19F3N2O4S/c1-12-16(10-18(26)29-2)15-5-4-8-24-19(15)25(12)11-13-6-7-14(30(3,27)28)9-17(13)20(21,22)23/h4-9H,10-11H2,1-3H3
- Chiave InChI: QYYSOTBHCGFKAW-UHFFFAOYSA-N
- Sorrisi: S(C)(C1C=CC(=C(C(F)(F)F)C=1)CN1C2C(=CC=CN=2)C(CC(=O)OC)=C1C)(=O)=O
Proprietà calcolate
- Massa esatta: 440.10176275g/mol
- Massa monoisotopica: 440.10176275g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 725
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 86.6Ų
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.37±0.1 g/cm3(Predicted)
- Punto di ebollizione: 591.6±50.0 °C(Predicted)
- pka: 4.77±0.30(Predicted)
methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Letteratura correlata
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
872366-74-0 (methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate) Prodotti correlati
- 1091428-01-1(N-[2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)ethyl]-4-(2-methylpropanamido)benzamide)
- 50536-74-8(2-methoxy-1,3-dimethyl-4-nitrobenzene)
- 634150-95-1(1-(4-methoxynaphthalen-1-yl)ethan-1-amine)
- 2198542-59-3(6-(pyridin-3-yl)-2-({1-2-(trifluoromethyl)benzoylazetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one)
- 118942-48-6(4-Hexenoic acid, 2-methyl-, ethyl ester, (E)-)
- 1805615-02-4(2-(Chloromethyl)-6-(difluoromethyl)-4-methoxypyridine-3-acetic acid)
- 2229668-84-0(2-(2-nitroethenyl)thiolane)
- 726164-49-4(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 2171187-63-4((2R)-2-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-3-methylbutanoic acid)
- 899976-20-6(2-bromo-N-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenylbenzamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
